4-chloro-2-pyridin-3-yl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine
Overview
Description
4-chloro-2-pyridin-3-yl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine is a heterocyclic compound that features a unique fusion of pyridine, cyclopentane, thieno, and pyrimidine rings
Mechanism of Action
Target of Action
The compound, also known as 12-chloro-10-(pyridin-3-yl)-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene, is a structural fragment of alkaloids . It exhibits a wide spectrum of biological activity, including hypoglycemic activity, antagonism of calcium channels, and inhibition of protein kinase FGFR1 .
Mode of Action
The compound interacts with its targets through a profound structural transformation. The multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents leads to the formation of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives . The resulting alkenes are involved in the Stork alkylation with enamine . The obtained adducts undergo intramolecular cyclotransamination, forming salts containing the target bicyclic cyclopenta[b]pyridine structure .
Biochemical Pathways
The compound affects various biochemical pathways. The addition of alkylating agents to the reaction mixture leads to the production of thioesters . These thioesters, by aromatization of the dihydropyridine ring, are converted into various end products . The exact downstream effects of these pathways are still under investigation.
Result of Action
The molecular and cellular effects of the compound’s action are diverse due to its wide spectrum of biological activity. For instance, as an inhibitor of protein kinase FGFR1, it may interfere with cell signaling pathways . As an antagonist of calcium channels, it may affect cellular excitability
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the synthesis of the compound involves a reaction that is sensitive to atmospheric oxygen . Moreover, the compound’s stability and efficacy might be affected by factors such as temperature, pH, and the presence of other substances. More research is needed to understand these influences.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-pyridin-3-yl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine typically involves multicomponent reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, aldehydes, and cyclopent-1-en-1-ylpyrrolidine, followed by alkylation and cyclization steps . The reaction conditions often involve the use of bases such as triethylamine and solvents like ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-pyridin-3-yl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Reduction: Typically involves hydrogenation reactions using catalysts such as palladium on carbon.
Substitution: Halogenation and alkylation reactions are common, using reagents like benzyl chloride or 1,2-dibromoethane.
Common Reagents and Conditions
Oxidation: Manganese triflate (Mn(OTf)2) and tert-butyl hydroperoxide (t-BuOOH) in aqueous conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Benzyl chloride or 1,2-dibromoethane in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound, which can be further utilized in different applications.
Scientific Research Applications
4-chloro-2-pyridin-3-yl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of advanced materials, including polymers and electronic devices.
Comparison with Similar Compounds
Similar Compounds
6,7-dihydro-5H-cyclopenta[b]pyridine derivatives: These compounds share a similar cyclopenta[b]pyridine core and exhibit a range of biological activities.
Pyrido[2,3-d]pyrimidine analogs: Known for their therapeutic potential, particularly as enzyme inhibitors.
Thieno[2,3-d]pyrimidine derivatives: These compounds are structurally related and have been studied for their pharmacological properties.
Uniqueness
4-chloro-2-pyridin-3-yl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine is unique due to its specific fusion of multiple heterocyclic rings, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
12-chloro-10-pyridin-3-yl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3S/c15-12-11-9-4-1-5-10(9)19-14(11)18-13(17-12)8-3-2-6-16-7-8/h2-3,6-7H,1,4-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPNAVQIJQPKQIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC3=C2C(=NC(=N3)C4=CN=CC=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101138025 | |
Record name | 4-Chloro-6,7-dihydro-2-(3-pyridinyl)-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101138025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
796067-64-6 | |
Record name | 4-Chloro-6,7-dihydro-2-(3-pyridinyl)-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=796067-64-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-6,7-dihydro-2-(3-pyridinyl)-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101138025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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